molecular formula C19H23N5O4 B2452310 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021059-35-7

7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2452310
CAS RN: 1021059-35-7
M. Wt: 385.424
InChI Key: XQXNUYAEIGFVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .


Chemical Reactions Analysis

The introduction of 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement . Introduction of 3-chlorophenyl and carboxamide groups on positions-1 and -4 of pyrazolone ring, respectively causes substantial enhancement in anti-inflammatory activities of pyrazolediazenylpyrimidines .

Scientific Research Applications

Synthesis and Biological Activities

Research has been dedicated to the synthesis of novel heterocyclic compounds derived from related pyrrolo[2,3-d]pyrimidine structures, demonstrating a wide range of biological activities. For instance, novel heterocyclic compounds have been synthesized with anti-inflammatory and analgesic activities. These compounds have been evaluated for their COX-1/COX-2 inhibition capabilities, showcasing significant analgesic and anti-inflammatory effects, with some compounds demonstrating high COX-2 selectivity and comparable activity to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Applications

Other studies have focused on the synthesis of non-nucleoside analogs of pyrrolo[2,3-d]pyrimidines, investigating their effects on viral infections. For example, modifications in the pyrrolo[2,3-d]pyrimidine structure have been evaluated for antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), with findings indicating that certain structural features are crucial for antiviral efficacy (Renau et al., 1996).

Antimicrobial and Antioxidant Properties

Additionally, pyrrolo[2,3-d]pyrimidine derivatives have been synthesized with a focus on antimicrobial properties. These compounds have undergone screening for antibacterial and antifungal activities, with some showing promising results compared to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anticancer and Anti-Inflammatory Applications

The synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have also been reported. These compounds have demonstrated cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, highlighting their potential in cancer therapy and inflammation management (Rahmouni et al., 2016).

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The development of new pyrimidines as anti-inflammatory agents is a promising area of research . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-22-17-14(18(26)23(2)19(22)27)10-15(24(17)8-5-9-28-3)16(25)21-12-13-6-4-7-20-11-13/h4,6-7,10-11H,5,8-9,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXNUYAEIGFVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCCOC)C(=O)NCC3=CN=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.